Studies have shown that undecanoic acid exhibits antifungal activity against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Microsporum canis []. It disrupts the fungal cell wall, membrane assembly, lipid metabolism, and even mRNA processing, hindering fungal growth and development []. This makes it a potential candidate for the development of new antifungal treatments, especially considering the rising concern about drug-resistant fungal infections [].
Undecanedioic acid has been explored in the development of Proteolysis-Targeting Chimeras (PROTACs) - molecules designed to degrade specific proteins within cancer cells []. By attaching undecanedioic acid to a molecule that binds to the target protein and an E3 ubiquitin ligase (an enzyme that tags proteins for degradation), researchers aim to trigger the degradation of the unwanted protein, potentially leading to novel cancer therapies [].
Undecanedioic acid has been found in various contexts:
Undecanedioic acid has the following chemical formula: C11H20O4. Its structure consists of an eleven-carbon (undecane) chain with a carboxylic acid group at each end. The presence of two carboxylic acid groups makes it a dicarboxylic acid. This structure influences its chemical properties, allowing it to form bonds with other molecules through the carboxyl groups.
Research suggests several potential chemical reactions involving undecanedioic acid:
Irritant